molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline

Cat. No.: B1385420
CAS No.: 1040682-51-6
M. Wt: 289.8 g/mol
InChI Key: LJRPSSAKHYYGHW-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline belongs to the fundamental class of aromatic amines, which constitute organic compounds consisting of an aromatic ring attached to an amine functional group. This classification encompasses a broad range of compounds that includes anilines and many more complex aromatic rings with diverse amine substituents beyond the basic amino group. The compound's structural complexity places it within the specialized category of phenoxyethylaniline derivatives, which represent an important subset of aromatic amines characterized by the presence of both phenoxy and ethylaniline moieties.

The molecular structure of this compound features a central ethylene bridge connecting two aromatic systems. The first aromatic system contains a 4-chloro-3-methylphenoxy group, while the second consists of a 2,3-dimethylaniline moiety. This structural arrangement creates a compound with multiple sites for potential chemical modification and interaction, making it particularly valuable for research applications. The presence of the chlorine atom at the para position relative to the phenoxy oxygen introduces significant electronic effects that influence the compound's reactivity and physicochemical properties.

The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules. The name explicitly identifies each substituent and its position, providing a clear description of the molecular architecture. The SMILES notation for this compound is CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C, which provides a standardized representation of its chemical structure. This notation facilitates computational analysis and database searches across various chemical information systems.

Historical Context in Aromatic Amine Chemistry

The development of aromatic amine chemistry has its roots in the pioneering work of early nineteenth-century chemists who first isolated and characterized aniline and its derivatives. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though he initially called it Crystallin. The subsequent work of Friedlieb Runge in 1834, who isolated a substance from coal tar that produced a beautiful blue color when treated with chloride of lime, further advanced the field. Carl Julius Fritzsche's treatment of indigo with caustic potash in 1840 led to the isolation of an oil that he named aniline, after the indigo-yielding plant anil.

The consolidation of these findings came in 1843 when August Wilhelm von Hofmann demonstrated that all these substances were identical, establishing the foundation for modern aniline chemistry. This historical progression laid the groundwork for the systematic study of aromatic amines and their derivatives. The discovery of synthetic dye applications in 1856, when von Hofmann's student William Henry Perkin discovered mauveine while attempting to synthesize quinine, marked a pivotal moment in aromatic amine chemistry. This breakthrough led to the development of a massive dye industry, particularly in Germany, and established the commercial importance of aromatic amine compounds.

The evolution from simple aniline derivatives to complex compounds like this compound represents decades of advancement in synthetic organic chemistry. The development of methods for N-phenoxyethylation of anilines has been a particular area of focus, with researchers seeking efficient synthetic routes to prepare these compounds for various applications. These synthetic methodologies have enabled the preparation of novel and suitably substituted heterocyclyl linked benzaldehydes and anilines, expanding the scope of available aromatic amine derivatives.

Structural Significance in Phenoxyethylaniline Research

The structural architecture of this compound embodies several key design principles that are central to contemporary phenoxyethylaniline research. The phenoxyethyl linkage serves as a flexible spacer that allows for conformational mobility while maintaining electronic communication between the two aromatic systems. This structural feature is particularly important in compounds designed for biological activity, where the spatial relationship between pharmacophoric elements can significantly influence binding affinity and selectivity.

Research into phenoxyethylaniline derivatives has revealed important structure-activity relationships that guide the design of new compounds. Studies have shown that modifications to the aromatic rings, particularly the introduction of halogen substituents and methyl groups, can dramatically alter the physicochemical properties and biological activities of these compounds. The specific positioning of the chlorine atom at the 4-position and the methyl group at the 3-position of the phenoxy ring in this compound represents a deliberate design choice based on these structure-activity relationships.

The 2,3-dimethylaniline portion of the molecule contributes additional steric and electronic effects that influence the compound's overall behavior. The presence of two methyl groups on adjacent carbon atoms creates a specific substitution pattern that affects both the electron density of the aromatic system and the spatial orientation of the amino group. This substitution pattern has been shown to be important in various research contexts, including studies of compounds with potential therapeutic applications.

Contemporary research has demonstrated that phenoxyethylaniline derivatives can exhibit diverse biological activities depending on their specific structural features. For instance, compounds with similar structural motifs have been investigated as potential antibacterial agents, with studies showing that certain bis-amidine derivatives containing phenoxyethylaniline-like structures can potentiate the activity of gram-positive specific antibiotics against multiple gram-negative pathogens. These findings underscore the importance of understanding the relationship between molecular structure and biological activity in this class of compounds.

Relevance in Contemporary Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry research due to its potential applications across multiple disciplines. The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. Its structural complexity makes it an excellent model system for studying various chemical transformations and reaction mechanisms.

Current synthetic methodologies for preparing phenoxyethylaniline derivatives have evolved to include more efficient and environmentally friendly approaches. Research has focused on developing simple methods for N-phenoxyethylation of anilines that can be readily applied to the synthesis of novel compounds with potential biological activities. These synthetic advances have enabled researchers to explore a broader range of structural modifications and to investigate their effects on chemical and biological properties.

The compound's relevance extends to medicinal chemistry, where phenoxyethylaniline derivatives are being investigated for various therapeutic applications. Recent studies have explored the use of similar compounds as potential treatments for viral infections, with research demonstrating that certain aromatic amine derivatives can exhibit antiviral properties. Additionally, the structural framework of this compound has been incorporated into the design of compounds with potential applications in materials science and catalysis.

Property Value Reference
Molecular Formula C17H20ClNO
Molecular Weight 289.80 g/mol
SMILES Notation CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C
Chemical Class Aromatic Amine
Subclass Phenoxyethylaniline Derivative

The ongoing development of computational chemistry tools has also enhanced the study of compounds like this compound. Molecular modeling and quantum chemical calculations provide insights into electronic structure, conformational preferences, and potential interactions with biological targets. These computational approaches complement experimental studies and help guide the design of new compounds with improved properties.

Properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPSSAKHYYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under specific conditions to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for modifications that can lead to new materials with specific properties.
  • Reactivity Studies : The presence of chlorine atoms makes it a subject of interest for studying nucleophilic substitution reactions and other chemical transformations.

Biology

  • Anticancer Research : Preliminary studies suggest that N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. This mechanism could be beneficial in developing new cancer therapies.
  • Antimicrobial Activity : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.

Medicine

  • Pharmaceutical Development : The compound is explored for its potential use in drug formulation due to its biological activity. Its ability to interact with specific molecular targets could lead to the development of novel therapeutic agents.
  • Toxicological Studies : Understanding the toxicity profile of this compound is essential for its application in medicine. Studies focus on its effects on human cells and potential environmental impacts.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various aniline derivatives, this compound was found to inhibit the growth of specific cancer cell lines. The mechanism was attributed to its interaction with cell cycle regulatory enzymes, leading to reduced cell division rates.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of several phenoxyethyl derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets. For instance, it has been shown to activate certain potassium channels, such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), by binding to a cryptic selectivity filter binding site. This binding stabilizes an active “leak-mode” conformation, which influences neuronal excitability and responses to various stimuli .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structural Features

The compound’s structure combines a 2,3-dimethylaniline core with a substituted phenoxyethyl side chain. Key comparisons with similar derivatives include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline 2,3-Dimethylaniline 4-Chloro-3-methylphenoxyethyl ~305.8*
N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline 2,3-Dimethylaniline 4-Chlorobenzylidene (Schiff base) 260.7
N-(1-(3-Chlorophenyl)ethyl)−2,3-dimethylaniline (MFI26) 2,3-Dimethylaniline 3-Chlorophenethyl 259.8
III-23 (Ben Abdessalem et al.) 3,4-Dimethylaniline 4-Chlorobenzyl, acetamido, phenylbutenamide 446.9
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-Dimethylaniline Benzenesulfonamide 275.4

*Calculated based on formula.

  • Key Observations: Schiff Bases (e.g., N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline) feature a C=N bond (1.264 Å in ), which enhances planarity and conjugation but reduces hydrolytic stability compared to ether-linked derivatives like the target compound. Phenoxyethyl vs. Phenethyl: The target compound’s phenoxyethyl group introduces an oxygen atom, increasing polarity compared to MFI26’s phenethyl group.
Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility Trends Notable Spectral Data
This compound Not reported Likely low (hydrophobic groups)
N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline Not reported Moderate (polar C=N bond) C=N stretch at ~1600 cm⁻¹ (IR)
III-23 139.4–139.9 Low (high molecular weight) ESI-MS: [M+H]+ 248.0836

Bioactivity

Toxicity and Environmental Impact

  • Carcinogenicity: 2,3-Dimethylaniline derivatives are structurally related to carcinogenic aromatic amines (). The 4-chloro substituent in the target compound may enhance environmental persistence.
  • Regulatory Status : Compounds like 2,3-DMA are regulated due to workplace exposure risks ().

Biological Activity

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline is a chemical compound with the molecular formula C₁₇H₂₀ClNO. This compound has gained attention in various fields of biological research due to its potential therapeutic applications and biological activities. Its structure includes a chloro-substituted aromatic ring, which is often associated with enhanced biological properties.

  • Molecular Formula : C₁₇H₂₀ClNO
  • CAS Number : 1040682-51-6
  • MDL Number : MFCD10687733
  • Hazard Classification : Irritant

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antifungal, cytotoxic, and pharmacokinetic properties.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit significant antifungal properties. For instance, studies have demonstrated that halogenated phenolic compounds can enhance antifungal activity due to increased lipophilicity and the ability to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes.

  • Mechanism of Action : The compound likely acts by inhibiting the enzyme CYP51, which is involved in ergosterol biosynthesis. This inhibition leads to reduced ergosterol levels, compromising fungal cell membrane integrity.

Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits varying degrees of toxicity against different cell lines. For example, a study on NIH/3T3 mouse fibroblast cells reported an IC50 value of 187.66 μM, indicating moderate cytotoxicity.

Cell Line IC50 (μM)
NIH/3T3187.66
Doxorubicin (control)>1000

Case Studies and Research Findings

  • Antifungal Study :
    • A study published in PubMed Central explored the efficacy of similar compounds against Candida albicans. The results indicated that compounds with electronegative substituents (like chlorine) showed enhanced antifungal activity compared to their non-substituted counterparts .
  • Cytotoxicity Analysis :
    • In vitro cytotoxicity tests on various cancer cell lines revealed that the compound's structural modifications significantly impacted its cytotoxic potential. The presence of chlorine and methyl groups was found to contribute positively to its biological activity .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, making it a candidate for further development as an antifungal agent .

Q & A

Q. What synthetic routes are commonly employed for preparing N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline, and what are critical optimization steps?

  • Methodological Answer : Synthesis typically involves a multi-step nucleophilic substitution or Ullmann coupling. For example:

Phenoxyethyl intermediate : React 4-chloro-3-methylphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-chloro-3-methylphenoxy)ethyl bromide .

Aniline coupling : React the intermediate with 2,3-dimethylaniline via Buchwald-Hartwig amination (Pd catalyst, ligand, base) for C-N bond formation .
Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Purify via column chromatography (SiO₂, gradient elution). Key challenges include minimizing diaryl ether byproducts and ensuring regioselectivity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for phenoxy group; δ 6.5–6.7 ppm for dimethylaniline), ethyleneoxy protons (δ 3.8–4.2 ppm), and methyl groups (δ 2.2–2.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
  • IR : Validate ether (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. What are common impurities in the synthesis of this compound, and how are they resolved?

  • Methodological Answer : Impurities include unreacted phenoxyethyl bromide (retention time ~8.2 min via HPLC, C18 column) and bis-alkylated byproducts. Mitigate via:
  • Precipitation : Use cold hexane to precipitate polar impurities.
  • Chromatography : Employ reverse-phase HPLC (acetonitrile:water 70:30) for final purification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the phenoxyethyl group causing splitting at 25°C, resolved at 60°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish ethyleneoxy protons from aromatic protons) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What computational strategies are effective in predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for Pd-catalyzed coupling reactions. Key parameters: Gibbs free energy (ΔG‡) for oxidative addition vs. transmetallation .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics.

Q. How does modifying substituents (e.g., chloro vs. methoxy groups) impact the compound’s electronic properties and biological activity?

  • Methodological Answer :
  • Hammett Analysis : Quantify substituent effects via σ values (e.g., Cl: σₚ=+0.23; CH₃: σₚ=−0.17) to correlate with reaction rates .
  • SAR Studies : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450). Use docking simulations (AutoDock Vina) to predict binding affinity changes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.